molecular formula C15H17BF4O B13424914 2,6-Diethyl-4-phenylpyrylium;tetrafluoroborate

2,6-Diethyl-4-phenylpyrylium;tetrafluoroborate

Cat. No.: B13424914
M. Wt: 300.10 g/mol
InChI Key: OMISKEMLQKQFFK-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-phenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C15H17BF4O It belongs to the class of pyrylium salts, which are known for their aromaticity and stability This compound is characterized by the presence of a pyrylium ring substituted with ethyl and phenyl groups, and it is paired with a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate typically involves the condensation of appropriate precursors under acidic conditions. One common method involves the reaction of 2,6-diethyl-4-phenylpyrylium chloride with tetrafluoroboric acid to yield the desired tetrafluoroborate salt. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-4-phenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The pyrylium ring can be oxidized to form corresponding pyrylium oxides.

    Reduction: Reduction reactions can convert the pyrylium ring to dihydropyrylium derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrylium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrylium oxides, while reduction can produce dihydropyrylium compounds. Substitution reactions result in various substituted pyrylium derivatives .

Scientific Research Applications

2,6-Diethyl-4-phenylpyrylium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diethyl-4-phenylpyrylium tetrafluoroborate involves its ability to act as an electron acceptor. The pyrylium ring can undergo photoexcitation, leading to the formation of reactive oxygen species (ROS) when exposed to light. These ROS can interact with various molecular targets, causing oxidative damage to cellular components. This property is particularly useful in photodynamic therapy, where the compound is used to selectively target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triphenylpyrylium tetrafluoroborate
  • 2,6-Di-tert-butyl-4-phenylpyrylium tetrafluoroborate
  • 2,4,6-Trimethylpyrylium tetrafluoroborate

Uniqueness

2,6-Diethyl-4-phenylpyrylium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other pyrylium salts, it exhibits different reactivity and stability profiles, making it suitable for specific applications in photochemistry and materials science .

Properties

Molecular Formula

C15H17BF4O

Molecular Weight

300.10 g/mol

IUPAC Name

2,6-diethyl-4-phenylpyrylium;tetrafluoroborate

InChI

InChI=1S/C15H17O.BF4/c1-3-14-10-13(11-15(4-2)16-14)12-8-6-5-7-9-12;2-1(3,4)5/h5-11H,3-4H2,1-2H3;/q+1;-1

InChI Key

OMISKEMLQKQFFK-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC(=CC(=[O+]1)CC)C2=CC=CC=C2

Origin of Product

United States

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